molecular formula C20H18F3N3O2S B2946481 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034567-35-4

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2946481
CAS No.: 2034567-35-4
M. Wt: 421.44
InChI Key: JHSRGCQSEWOPRR-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure featuring a 1,2,3,4-tetrahydroisoquinoline scaffold linked to a 1-methylpyrazole unit and a 3-(trifluoromethyl)phenylsulfonyl group. While direct biological data for this specific compound is not currently available in the public domain, its constituent parts are associated with valuable pharmacological properties. The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities. The inclusion of a pyrazole ring, particularly the 1-methyl-1H-pyrazol-4-yl subtype, is a common strategy in drug design, as this heterocycle is known to contribute to favorable pharmacokinetic profiles and target binding . Furthermore, the sulfonamide functional group is a critical pharmacophore in many therapeutic agents. Research on analogous compounds, specifically 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, has demonstrated promising in vitro antileishmanial activity against Leishmania infantum and Leishmania amazonensis . Some of these sulfonamide-containing pyrazole compounds exhibited an activity profile similar to the reference drug pentamidine but with lower cytotoxicity, highlighting the potential of this chemical class in developing new antiparasitic agents . The 3-(trifluoromethyl)phenyl group is a frequent substituent in bioactive molecules, as the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity. Researchers are investigating this compound as a potential scaffold for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology. Its structural complexity also makes it a valuable intermediate for further synthetic exploration and library development. This product is intended for chemical and pharmaceutical research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-[3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-25-11-15(10-24-25)19-13-26(12-14-5-2-3-8-18(14)19)29(27,28)17-7-4-6-16(9-17)20(21,22)23/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSRGCQSEWOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the sulfonyl group. The final step involves the formation of the tetrahydroisoquinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the sulfonyl group or the heterocyclic core:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 3-Cl, 4-OMe on phenylsulfonyl C₂₀H₂₀ClN₃O₃S 417.9 Cl/OMe substituents are less electron-withdrawing than CF₃
4-(Nonan-5-ylidene)-1-phenyl-2-((trifluoromethyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (3fb) Tetrahydroisoquinoline Nonan-5-ylidene, CF₃ on sulfonyl C₂₅H₂₅F₃NO₂S ~476.5 Bulky nonan-5-ylidene increases lipophilicity
3-(5-Phenyl-4-phenylsulfonyl-1-p-tolyl-1H-pyrazol-3-yl)-1,2-dihydroquinoxaline Dihydroquinoxaline Phenylsulfonyl, p-tolyl on pyrazole C₂₉H₂₄N₄O₂S ~504.6 Quinoxaline core alters π-π stacking potential

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The CF₃ group in the target compound enhances the electron-deficient nature of the sulfonyl group compared to Cl/OMe substituents in the analogue from . This may increase acidity of adjacent protons (e.g., NH in sulfonamides) or stabilize negative charges in intermediates .
  • Thermal Stability : Melting points (MP) of related sulfonyl compounds range from 122°C to 255°C (). The CF₃ group may lower MP compared to Cl/OMe due to reduced crystallinity from increased hydrophobicity.

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a pyrazole and a trifluoromethylphenyl sulfonyl group. Its structural formula can be represented as follows:

C19H19F3N2O2S\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_2\text{O}_2\text{S}

Key Structural Features

  • Tetrahydroisoquinoline : Known for diverse biological activities.
  • Pyrazole moiety : Often associated with anti-inflammatory and antimicrobial properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs) . The incorporation of the trifluoromethyl group is believed to enhance the potency of these compounds by increasing their interaction with bacterial cell membranes.

Anticancer Potential

Sulfonamide hybrids, including those derived from tetrahydroisoquinoline frameworks, have been investigated for anticancer activity. A review highlighted various sulfonamide derivatives that demonstrated promising results against different cancer cell lines . The mechanism often involves the inhibition of specific enzymes critical for tumor growth and proliferation.

Case Studies

  • Antitubercular Activity : A study on structurally similar compounds indicated that modifications in the pyrazole ring could significantly affect their activity against Mycobacterium tuberculosis. The presence of electronegative substituents was linked to enhanced efficacy .
  • Inhibition Studies : Compounds with similar structures were tested for their ability to inhibit Mur enzymes in tuberculosis pathogens. These studies revealed that specific substitutions on the phenyl ring improved binding affinity and inhibitory potency .
  • Resistance Profiles : Investigations into resistance mechanisms showed that certain derivatives exhibited low tendencies for resistance development in S. aureus and Enterococcus faecalis, suggesting a robust mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for survival.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Targeting Specific Pathways : Similar compounds have shown activity against specific pathways involved in cancer cell proliferation, indicating potential therapeutic applications in oncology.

Q & A

Q. What are the standard protocols for synthesizing 4-(1-methyl-1H-pyrazol-4-yl)-2-((3-(trifluoromethyl)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : Multi-step synthesis typically involves: (i) Condensation of pyrazole derivatives with tetrahydroisoquinoline precursors under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) . (ii) Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., NaOH) to introduce the sulfonyl group. (iii) Purification via recrystallization (methanol or ethanol) or column chromatography.
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products like over-sulfonylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Methods :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ ~3.2 ppm) and sulfonyl integration.
  • HPLC : Assess purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₇F₃N₂O₂S).
    • Advanced Confirmation : Single-crystal X-ray diffraction for unambiguous structural assignment .

Q. How is the purity of this compound validated for pharmacological studies?

  • Protocol : (i) Perform elemental analysis (C, H, N) to confirm stoichiometry. (ii) Use HPLC with UV detection (λ = 254 nm) to quantify impurities. (iii) Conduct thermal analysis (DSC/TGA) to assess stability and crystallinity .

Q. What solvents and conditions are suitable for its solubility and storage?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonyl group .

Q. How is the trifluoromethyl group’s electronic influence assessed in reactivity studies?

  • Methods : (i) Compare Hammett substituent constants (σₘ) for CF₃ vs. other groups. (ii) Use DFT calculations to map electron density distribution around the sulfonyl moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

  • Strategies : (i) Use a slow addition technique for the sulfonyl chloride to minimize dimerization. (ii) Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance electrophilicity. (iii) Optimize temperature (60–80°C) and solvent polarity (e.g., THF vs. dichloroethane) .

Q. What strategies resolve contradictions between spectral data and proposed structures?

  • Case Study : If NMR suggests conflicting substituent positions: (i) Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations. (ii) Compare experimental IR spectra (e.g., S=O stretches at ~1150–1300 cm⁻¹) with computational predictions. (iii) Validate via X-ray crystallography .

Q. How does steric hindrance from the 3-(trifluoromethyl)phenyl group affect reactivity?

  • Analysis : (i) Conduct kinetic studies under varying temperatures to measure activation energy barriers. (ii) Use molecular modeling (e.g., Gaussian) to visualize steric clashes during nucleophilic attacks .

Q. What mechanistic insights explain the stability of the tetrahydroisoquinoline core under acidic conditions?

  • Findings : (i) Protonation at the sulfonyl oxygen increases ring strain, but the fused pyrazole ring stabilizes the structure via conjugation. (ii) MD simulations show minimal ring puckering at pH 2–7 .

Q. How is this compound’s pharmacological potential evaluated in vitro?

  • Assays :
    (i) Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization.
    (ii) Test metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification .

Data Contradiction and Optimization Scenarios

Q. Conflicting HPLC and NMR purity results: How to troubleshoot?

  • Resolution :
    (i) Check for co-eluting impurities in HPLC by switching to a HILIC column.
    (ii) Perform ¹H NMR with relaxation delays >5 sec to detect low-concentration contaminants .

Q. Unexpected byproducts during pyrazole coupling: How to suppress?

  • Mitigation :
    (i) Pre-activate the tetrahydroisoquinoline with NaH to enhance nucleophilicity.
    (ii) Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole attachment .

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